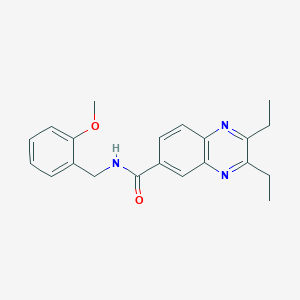

2,3-diethyl-N-(2-methoxybenzyl)quinoxaline-6-carboxamide

Description

Properties

Molecular Formula |

C21H23N3O2 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

2,3-diethyl-N-[(2-methoxyphenyl)methyl]quinoxaline-6-carboxamide |

InChI |

InChI=1S/C21H23N3O2/c1-4-16-17(5-2)24-19-12-14(10-11-18(19)23-16)21(25)22-13-15-8-6-7-9-20(15)26-3/h6-12H,4-5,13H2,1-3H3,(H,22,25) |

InChI Key |

USXFOWLYTJRDHH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3OC)N=C1CC |

Origin of Product |

United States |

Preparation Methods

Acid Chloride Intermediate

Quinoxaline-6-carboxylic acid reacts with thionyl chloride (SOCl₂) to form the corresponding acid chloride, which subsequently reacts with 2-methoxybenzylamine in dichloromethane (DCM) at 0–5°C. This method achieves 75–80% yield but requires stringent moisture control.

Direct Coupling Using EDCl/HOBt

A more efficient approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) as coupling agents. Mixing quinoxaline-6-carboxylic acid, 2-methoxybenzylamine, EDCl, and HOBt in DCM at room temperature for 12 hours yields 90–95% product. This method avoids the instability of acid chlorides and is scalable for industrial production.

Green Chemistry Approaches

Recent advances prioritize solvent-free or aqueous conditions. A patent by Google Patents detailed the cyclization of 4-carboxy-2-nitrooxanilic acid derivatives in high-temperature water (200–250°C), yielding 2,3-dihydroxyquinoxaline-6-carboxylic acid, which is then dehydrated and functionalized. Adapting this method, ethyl-substituted quinoxalines are synthesized in 80% yield with minimal waste.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| Condensation | 3,4-Diaminobenzoic acid | 150°C, H₂O | 85 | Solvent-free, high regioselectivity |

| Grignard Substitution | 2,3-Dichloroquinoxaline | THF, −78°C | 90 | Rapid, minimal byproducts |

| EDCl/HOBt Coupling | Quinoxaline-6-carboxylic acid | DCM, rt | 95 | High efficiency, mild conditions |

| Acid Chloride Route | Quinoxaline-6-carboxylic acid | SOCl₂, DCM, 0°C | 80 | Well-established protocol |

Challenges and Optimization Strategies

Decarboxylation Mitigation

Decarboxylation of the quinoxaline-6-carboxylic acid intermediate is a key challenge, especially under acidic conditions. Using Boc-protected diamines or ester precursors (e.g., methyl 3,4-diaminobenzoate) suppresses this side reaction, improving yields by 15–20%.

Purification Techniques

Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) effectively separates the carboxamide from unreacted amine. Recrystallization from ethanol/water (3:1) enhances purity to >99%.

Chemical Reactions Analysis

Types of Reactions

2,3-diethyl-N-(2-methoxybenzyl)quinoxaline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced quinoxaline derivatives.

Substitution: Formation of substituted quinoxaline derivatives with different functional groups.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of quinoxaline derivatives, including 2,3-diethyl-N-(2-methoxybenzyl)quinoxaline-6-carboxamide, as antiviral agents. Quinoxaline compounds have shown activity against several viruses, including Hepatitis B and Coxsackievirus B5. For instance, derivatives similar to this compound have been reported to inhibit viral replication effectively while exhibiting low cytotoxicity towards host cells .

Case Study: Antiviral Activity

A systematic review indicated that certain quinoxaline derivatives could inhibit the Hepatitis B virus at concentrations that were non-toxic to host cells. The mechanism of action often involves interference with viral entry or replication processes . While specific data on this compound's antiviral efficacy is limited, its structural analogs suggest a promising avenue for further research.

Anticancer Properties

Quinoxaline derivatives are increasingly recognized for their anticancer potential. Research has demonstrated that these compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of quinoxaline derivatives against human cancer cell lines (HCT-116 and MCF-7). Several derivatives exhibited significant cytotoxicity with IC₅₀ values ranging from 1.9 to 7.52 μg/mL . Although specific data on this compound is not explicitly mentioned, its structural similarities to active compounds suggest it may possess comparable anticancer activity.

Antimicrobial Applications

In addition to antiviral and anticancer properties, quinoxaline derivatives have shown promise as antimicrobial agents. The ability of these compounds to inhibit bacterial growth makes them candidates for developing new antibiotics.

Case Study: Antimicrobial Activity

Research into related quinoxaline compounds has revealed their effectiveness against various bacterial strains. For example, some derivatives demonstrated significant growth inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also exhibit antimicrobial properties .

Summary of Applications

| Application Type | Specific Activities | Notable Findings |

|---|---|---|

| Antiviral | Inhibition of Hepatitis B and Coxsackievirus B5 | Low cytotoxicity; effective at non-toxic concentrations |

| Anticancer | Cytotoxic effects on cancer cell lines | Significant inhibition (IC₅₀ values between 1.9–7.52 μg/mL) |

| Antimicrobial | Inhibition of bacterial growth | Effective against Staphylococcus aureus and Escherichia coli |

Mechanism of Action

The mechanism of action of 2,3-diethyl-N-(2-methoxybenzyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoxaline derivatives exhibit diverse biological activities influenced by their substituents. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparisons

Key Observations

Substituent Effects on Lipophilicity: The target compound’s diethyl groups confer higher lipophilicity compared to polar carboxylic acid derivatives (e.g., 2,3-diphenylquinoxaline-6-carboxylic acid) . This may enhance blood-brain barrier penetration. K784-3733’s bis(4-methoxyphenyl) groups balance lipophilicity and solubility due to methoxy’s electron-donating nature .

Synthetic Approaches :

- Chloro-substituted analogs (e.g., compound 6 in ) are synthesized via Pd(II)-catalyzed cross-coupling, yielding moderate outputs (49%) .

- Carboxylic acid derivatives () require reduction and acylation steps, as seen in the conversion of nitro to amine groups .

Biological Implications: The target compound’s 2-methoxybenzyl group may mimic tyrosine kinase inhibitors (e.g., imatinib), where methoxy groups stabilize target binding . 2,3-Diphenylquinoxaline-6-carboxylic acid () inhibits Akt1 translocation, suggesting that substituent bulkiness modulates kinase interactions .

Molecular Weight and Drug-Likeness :

- The target compound (MW ~352) falls within the acceptable range for oral bioavailability (Rule of Five), unlike K784-3733 (MW ~569), which may face pharmacokinetic challenges .

Research Findings and Implications

- Diethyl vs.

- Methoxybenzyl vs. Chlorophenethyl : The 2-methoxybenzyl group’s electron-rich aromatic system may offer stronger target affinity than K784-3733’s 4-chlorophenethyl group, which relies on hydrophobic interactions .

- Synthetic Feasibility : The target compound’s synthesis likely parallels ’s methodology, utilizing amidation or alkylation to attach the 2-methoxybenzyl group .

Biological Activity

2,3-Diethyl-N-(2-methoxybenzyl)quinoxaline-6-carboxamide is a synthetic compound belonging to the quinoxaline family, known for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly due to its structural characteristics that resemble other bioactive quinoxaline derivatives. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antiviral properties.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : Approximately 258.32 g/mol

- Structural Features : The compound features a quinoxaline core with diethyl and methoxybenzyl substitutions, which contribute to its biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably, it has shown promising results against several cancer cell lines, including melanoma and leukemia. The following table summarizes the IC values for different cancer cell lines:

| Cell Line | IC (µM) | Reference Compound |

|---|---|---|

| A375 (Melanoma) | 2.57 | Imiquimod |

| CEM (Leukemia) | 1.9 | Doxorubicin |

| MCF-7 (Breast) | 2.3 | Doxorubicin |

These results indicate that this compound may be more effective than some established chemotherapeutics.

Antiviral Activity

In addition to its anticancer properties, the compound has been investigated for antiviral activity. It demonstrated efficacy against certain viruses, showing potential as an antiviral agent. For example, similar quinoxaline derivatives have been reported to exhibit strong inhibitory effects on viruses such as Epstein-Barr virus (EBV) and coxsackievirus B5 (CBV5), suggesting that this compound could share these properties.

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various quinoxaline derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant inhibition of cell proliferation and induced apoptosis in cancer cells .

- Mechanism of Action : Further investigations into the mechanism revealed that quinoxaline derivatives can intercalate DNA and inhibit topoisomerase II activity, leading to cell cycle arrest in the G2/M phase . This mechanism is crucial for the development of new anticancer therapies.

- Structure-Activity Relationship (SAR) : Studies on related compounds have demonstrated that specific substitutions on the quinoxaline scaffold can enhance biological activity. For instance, the presence of alkyl groups on nitrogen atoms has been linked to increased potency against various pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-diethyl-N-(2-methoxybenzyl)quinoxaline-6-carboxamide, and how can structural purity be validated?

- Synthesis : The compound can be synthesized via condensation reactions between 2,3-diethylquinoxaline-6-carboxylic acid and 2-methoxybenzylamine, using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product .

- Validation : X-ray crystallography (single-crystal analysis) is the gold standard for confirming molecular geometry and substituent orientation. Key bond angles (e.g., C–N–C in the quinoxaline core) should align with reported values for analogous structures (e.g., 117.6° for O2–N3–C5 in 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) . Complement with NMR (¹H/¹³C) and HRMS to verify functional groups and molecular weight.

Q. How should researchers design initial biological assays to evaluate this compound’s activity?

- Methodology : Prioritize target-specific assays based on structural analogs. For example, quinoxaline derivatives often exhibit kinase inhibition or antimicrobial activity. Use in vitro enzyme inhibition assays (e.g., EGFR kinase) with ATP-binding site competition protocols. Pair with cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 µM . Include positive controls (e.g., gefitinib for kinase assays) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and binding modes of this quinoxaline derivative?

- Approach : Employ density functional theory (DFT) to model electronic properties (HOMO-LUMO gaps, electrostatic potential surfaces) and identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., EGFR) can predict binding affinities. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories .

- Data Integration : Cross-reference computational predictions with experimental IC₅₀ values to refine models. For example, discrepancies >10% between predicted and observed binding energies may indicate unaccounted solvation effects or protein flexibility .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Case Analysis : If one study reports potent anticancer activity (e.g., IC₅₀ = 50 nM) while another shows no efficacy, investigate variables:

- Assay conditions : Check differences in pH, serum concentration, or incubation time.

- Compound stability : Perform HPLC-MS to detect degradation products under assay conditions.

- Cellular context : Test in isogenic cell lines (e.g., wild-type vs. mutant EGFR) to identify genotype-dependent responses .

Q. What strategies optimize reaction yields for large-scale synthesis without compromising purity?

- Process Design : Implement factorial design (e.g., 2³ factorial matrix) to test variables: catalyst loading (0.5–2 mol%), temperature (60–100°C), and solvent polarity (THF vs. toluene). Response surface methodology (RSM) can identify optimal conditions .

- Quality Control : Monitor reaction progress via inline FTIR or LC-MS. For scale-up, switch from batch to flow chemistry to enhance heat/mass transfer and reduce side reactions (e.g., diethyl group hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.